5-氧代-N-((4-氧代-3,4-二氢酞嗪-1-基)甲基)-1-苯基吡咯烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

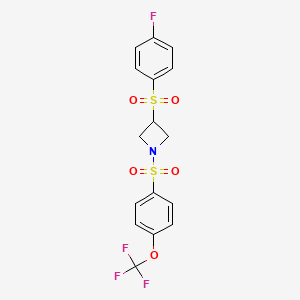

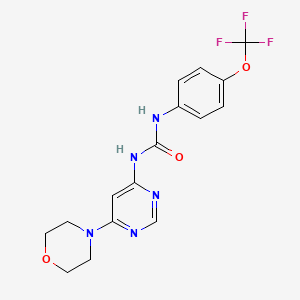

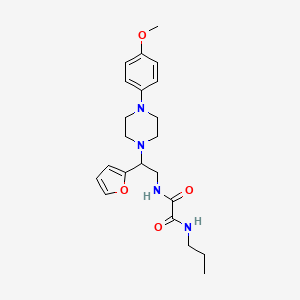

The compound 5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide is a derivative of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which has been the subject of various studies due to its potential biological activities and applications in the synthesis of heterocycles. The compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a phthalazinone moiety, which may contribute to its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of related 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs has been reported, where derivatives are synthesized with potential antibacterial properties . The key intermediates in the synthesis of such compounds are often enaminones, which can be used to construct functionalized heterocycles before decomposing into pyrrole products . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been analyzed using single-crystal X-ray diffraction, indicating that the pyrrolidine ring can adopt an envelope conformation . This information can be extrapolated to suggest that the compound of interest may also exhibit a similar conformation, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions involving 5-oxo-1-phenylpyrrolidine-3-carbohydrazides have been studied, where the interaction with various quinone derivatives leads to the formation of different hydrazide products . These reactions demonstrate the reactivity of the pyrrolidine-3-carboxylic acid moiety under nucleophilic attack, which could be relevant for the compound when considering potential chemical transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been extensively characterized using spectroscopic and computational methods . Parameters such as electrostatic potential, electrophilicity, and hyperpolarizability have been calculated, providing insights into the reactivity and electronic properties of the compound. These studies are crucial for understanding how the compound might interact with biological systems or participate in chemical reactions.

科学研究应用

作为抗 HIV 药剂的潜力

研究表明,1-(4-甲苯基)-5-氧代-2-苯基吡咯烷-2-甲酰胺等相关化合物显示出作为抗 HIV 药剂的潜力。它们已被证明可作为 HIV-1 的非核苷逆转录酶抑制剂,这表明“5-氧代-N-((4-氧代-3,4-二氢酞嗪-1-基)甲基)-1-苯基吡咯烷-3-甲酰胺”等衍生物可以为开发新型抗 HIV 药物提供宝贵的见解 (Tamazyan 等人,2007 年)。

抗菌和抗真菌活性

该化合物的结构类似物已显示出有希望的抗菌和抗真菌活性。这些发现表明“5-氧代-N-((4-氧代-3,4-二氢酞嗪-1-基)甲基)-1-苯基吡咯烷-3-甲酰胺”有可能为开发新的抗菌剂做出贡献。例如,与 1,4-萘醌衍生物的反应导致了合成对各种微生物菌株具有显着活性的化合物 (Vaickelionienė 等人,2011 年)。

在化学合成中的作用

“5-氧代-N-((4-氧代-3,4-二氢酞嗪-1-基)甲基)-1-苯基吡咯烷-3-甲酰胺”及其衍生物的结构框架用于合成复杂的化学实体,表明其在有机化学和药物开发中的重要性。平行合成技术已被用来创建相关化合物的库,突出了这种化学骨架在生成具有潜在生物活性的多种分子实体方面的多功能性和潜力 (Črček 等人,2012 年)。

抗癌特性

有证据表明,具有相似结构的化合物具有抗癌特性。这表明“5-氧代-N-((4-氧代-3,4-二氢酞嗪-1-基)甲基)-1-苯基吡咯烷-3-甲酰胺”可能是对其潜在抗癌作用进行研究的宝贵课题。这种化合物的修饰可能导致发现用于癌症治疗的新型治疗剂 (Salahuddin 等人,2014 年)。

属性

IUPAC Name |

5-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c25-18-10-13(12-24(18)14-6-2-1-3-7-14)19(26)21-11-17-15-8-4-5-9-16(15)20(27)23-22-17/h1-9,13H,10-12H2,(H,21,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSNZIDPXWHXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)